7-Chloro-4-methoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-methoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-methoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves multiple steps, including the formation of the benzothiazole core, followed by the introduction of the morpholine and piperidine moieties. Common synthetic routes may include:
Formation of Benzothiazole Core: This step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Morpholine: The morpholine ring can be introduced via nucleophilic substitution reactions, where a halogenated benzothiazole intermediate reacts with morpholine.
Attachment of Piperidine: The final step involves the coupling of the morpholine-substituted benzothiazole with piperidine using reagents like coupling agents or catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate conditions.
Major Products
Oxidation: Hydroxylated benzothiazole derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 7-Chloro-4-methoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it useful in the study of enzyme mechanisms and drug development.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its benzothiazole core is known for its antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 7-Chloro-4-methoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can bind to the active site of enzymes, inhibiting their activity. The morpholine and piperidine moieties can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core and exhibit similar biological activities.
Morpholine Derivatives: Compounds such as morpholine-4-carboxamide and morpholine-4-sulfonamide have similar structural features and applications.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine-4-sulfonamide are structurally related and used in similar research applications.
Uniqueness
What sets 7-Chloro-4-methoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole apart is its unique combination of the benzothiazole, morpholine, and piperidine moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S/c1-24-13-6-5-12(19)16-15(13)20-18(26-16)22-9-10-25-14(11-22)17(23)21-7-3-2-4-8-21/h5-6,14H,2-4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDNAIFFZVLZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCOC(C3)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.